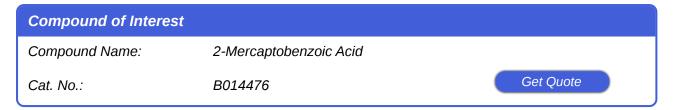


An In-Depth Technical Guide to 2-Sulfanylbenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sulfanylbenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological activities, proposing a mechanism of action based on its structural similarity to salicylic acid.

Chemical Identity

The nomenclature and various identifiers for 2-sulfanylbenzoic acid are crucial for accurate documentation and research.

- IUPAC Name: 2-Sulfanylbenzoic acid[1][2]
- Synonyms: Thiosalicylic acid, 2-Mercaptobenzoic acid, o-Mercaptobenzoic acid, 2-Thiosalicylic acid, o-Thiosalicylic acid, 2-Carboxythiophenol, o-Carboxythiophenol, Thiophenol-2-carboxylic acid[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-sulfanylbenzoic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C7H6O2S	[3]
Molecular Weight	154.19 g/mol	[3]
Melting Point	162-169 °C	[1]
Boiling Point	247.55 °C (estimate)	[3]
Density	1.49 g/cm ³	[1]
рКа	4.05 (at 20 °C)	[3]
Water Solubility	Soluble in hot water	[3]
Appearance	White to yellow crystalline powder	[3]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analytical characterization of 2-sulfanylbenzoic acid.

This protocol is adapted from established methods for the synthesis of thiosalicylic acid.[4][5]

Materials:

- · Anthranilic acid
- · Concentrated hydrochloric acid
- Sodium nitrite
- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Sulfur powder
- Sodium hydroxide
- Zinc dust

Foundational & Exploratory





- Glacial acetic acid
- 95% Ethanol
- Decolorizing carbon
- Ice

Procedure:

- Preparation of Sodium Polysulfide Solution: In a beaker, dissolve sodium sulfide (1.1 moles) and sulfur powder in water by heating and stirring. Add a solution of sodium hydroxide and cool the mixture in an ice-salt bath.
- Diazotization of Anthranilic Acid: In a separate beaker, create a slurry of anthranilic acid (1 mole) in water and concentrated hydrochloric acid. Cool the mixture to below 5 °C in an ice bath. Slowly add a cooled, concentrated solution of sodium nitrite (1 mole) while maintaining the temperature below 5 °C with the addition of cracked ice. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper.
- Formation of Dithiosalicylic Acid: Transfer the cold diazonium salt solution to the cold alkaline
 polysulfide solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C by
 adding ice. Allow the mixture to warm to room temperature; the evolution of nitrogen gas
 should cease after about two hours. Acidify the solution with concentrated hydrochloric acid
 to precipitate dithiosalicylic acid, which is then filtered and washed with water.
- Purification of Dithiosalicylic Acid (Optional): The crude dithiosalicylic acid can be purified by dissolving it in a hot sodium carbonate solution, filtering to remove excess sulfur, and reprecipitating with hydrochloric acid.
- Reduction to 2-Sulfanylbenzoic Acid: Mix the moist dithiosalicylic acid with zinc dust and glacial acetic acid in a round-bottomed flask. Reflux the mixture vigorously for approximately four hours.
- Isolation and Purification: After reflux, pour the hot mixture into cold water to precipitate the crude 2-sulfanylbenzoic acid. Collect the precipitate by filtration and wash with water. The



crude product can be purified by recrystallization from hot 95% ethanol after treatment with decolorizing carbon.

The identity and purity of the synthesized 2-sulfanylbenzoic acid can be confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 235 nm.
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Methods:

- Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the S-H, C=O, and O-H stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

2-Sulfanylbenzoic acid is known to possess non-narcotic analgesic and antipyretic properties. [2][3] Its structural similarity to salicylic acid, the active metabolite of aspirin, suggests a related mechanism of action involving the modulation of inflammatory pathways. Salicylic acid and its derivatives are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-kB signaling pathway.[6][7][8]

The NF- κ B pathway is a critical regulator of the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF- α and interleukins. The



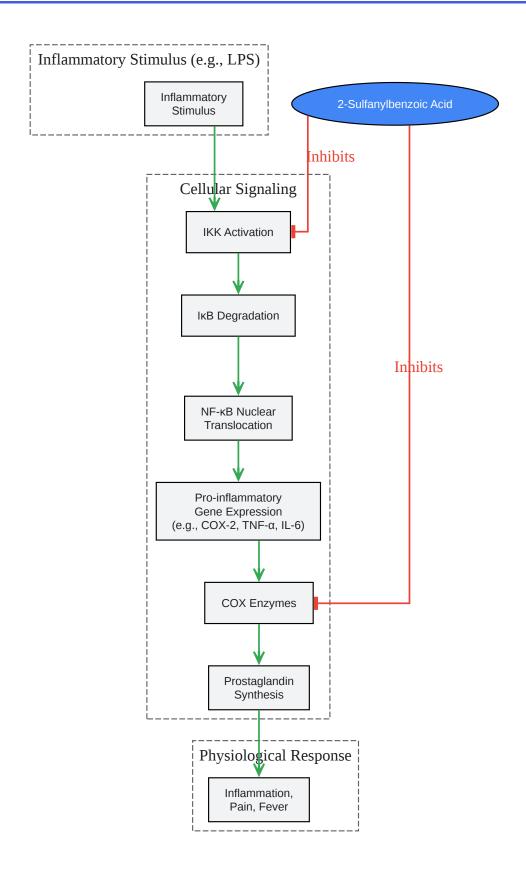




inhibition of this pathway leads to a reduction in the inflammatory response. Similarly, the COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Based on this, a logical workflow for the anti-inflammatory action of 2-sulfanylbenzoic acid can be proposed.





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Caption: Proposed anti-inflammatory mechanism of 2-sulfanylbenzoic acid.



This diagram illustrates the putative mechanism by which 2-sulfanylbenzoic acid may exert its anti-inflammatory effects. By inhibiting key signaling molecules like IKK and enzymes such as COX, it can disrupt the inflammatory cascade, leading to a reduction in the production of pro-inflammatory mediators. This proposed pathway provides a solid foundation for further investigation into the therapeutic potential of 2-sulfanylbenzoic acid and its derivatives in drug development.

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